Sodium propionate-1,2-13C2

Catalog No.
S1913992
CAS No.
83587-75-1
M.F
C3H5NaO2
M. Wt
98.046 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate-1,2-13C2

CAS Number

83587-75-1

Product Name

Sodium propionate-1,2-13C2

IUPAC Name

sodium;(1,2-13C2)propanoate

Molecular Formula

C3H5NaO2

Molecular Weight

98.046 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1;

InChI Key

JXKPEJDQGNYQSM-MEFQWSPQSA-M

SMILES

CCC(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

C[13CH2][13C](=O)[O-].[Na+]

The exact mass of the compound Sodium propionate-1,2-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium propionate-1,2-13C2 (CAS: 83587-75-1) is a highly specialized, stable-isotope-labeled sodium salt of propionic acid, enriched with Carbon-13 specifically at the carboxyl (C1) and alpha (C2) positions. In industrial and academic research, it is primarily procured as a precision tracer for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) workflows. Unlike generic carbon sources, this specific isotopomer is utilized to elucidate short-chain fatty acid (SCFA) catabolism, tricarboxylic acid (TCA) cycle anaplerosis, and the biosynthesis of polyhydroxyalkanoate (PHA) biopolymers. Its procurement is driven by the need to track intact C1-C2 bond transfers during complex metabolic routing—a capability essential for metabolic engineering and flux analysis where unambiguous carbon backbone preservation data is required [1].

Substituting Sodium propionate-1,2-13C2 with unlabeled sodium propionate completely eliminates its utility as an NMR or MS tracer, rendering it useless for metabolic flux quantification. More importantly, substituting it with closely related stable isotopes—such as singly labeled Sodium propionate-1-13C or uniformly labeled Sodium propionate-13C3—results in critical analytical failures. Singly labeled variants yield only singlet NMR signals, providing zero information about carbon-carbon bond intactness during metabolic cleavage. Conversely, uniformly labeled[13C3]propionate generates severe spectral overlap due to simultaneous C1-C2 and C2-C3 spin-spin (J) couplings, which obscures the specific flux through competing pathways like the methylcitrate versus methylmalonate cycles. Buyers must select the 1,2-13C2 variant to achieve clear, resolvable doublet signals that definitively prove intact multi-carbon fragment transfer without intractable spectral complexity [1].

Laboratory Workflow Fit: Enhanced NMR Resolution for Differentiating Catabolic Pathways

In microbial metabolism studies, Sodium propionate-1,2-13C2 provides unambiguous differentiation between the methylcitrate and methylmalonate pathways by preserving the 13C-13C-12C skeleton in downstream metabolites like alanine. This specific labeling pattern yields clear, quantifiable doublet signals in 13C NMR spectra. In direct contrast, uniformly labeled [13C3]propionate generates complex, overlapping multiplets that confound pathway-specific cleavage analysis, while singly labeled [1-13C]propionate provides only singlets with no bond-retention data[1].

Evidence DimensionNMR multiplet clarity for pathway differentiation
Target Compound Data[1,2-13C2]propionate yields distinct C1-C2 doublets, proving intact transfer to pyruvate.
Comparator Or Baseline[13C3]propionate yields complex overlapping multiplets; [1-13C]propionate yields only singlets.
Quantified Difference100% resolution of C1-C2 intactness versus ambiguous or zero bond-retention data.
Conditions13C NMR analysis of propionate-adapted E. coli MG1655 cell extracts.

Procurement of the 1,2-13C2 variant is essential for metabolic engineers who require unambiguous proof of carbon backbone preservation during SCFA catabolism without spectral crowding.

Precursor Suitability for Tracing Odd-Chain Monomers in PHA Biopolymer Synthesis

When engineering bacterial strains to manufacture medium-chain-length polyhydroxyalkanoates (mcl-PHAs) containing odd-chain monomers like 3-hydroxyvalerate (3HV), Sodium propionate-1,2-13C2 serves as a highly specific labeled precursor. It allows precise quantification of direct propionyl-CoA backbone incorporation versus degradation. The specific M+2 mass shift enables exact flux ratio calculations, whereas unlabeled propionate relies on inaccurate bulk mass yields that cannot distinguish between direct precursor incorporation and secondary metabolic recycling [1].

Evidence DimensionFlux quantification accuracy for odd-chain PHA monomers
Target Compound DataUnambiguous M+2 mass shifts enable precise calculation of Y(3HV/prp) conversion efficiency.
Comparator Or BaselineUnlabeled propionate relies on bulk mass yield, masking internal metabolic recycling.
Quantified DifferenceEnables exact tracking of precursor-to-product conversion (e.g., identifying efficiency increases up to 0.81 g/g in mutant strains).
ConditionsGC-MS and NMR analysis of PHA polymers synthesized by engineered bacterial strains fed with propionate.

Biopolymer manufacturers must use this specific tracer to accurately optimize the genetic pathways that control the exact monomer composition and thermal properties of biodegradable plastics.

Analytical Workflow Fit: Overcoming Isotopic Background Noise in Secondary Metabolite Profiling

In complex metabolomics studies of medicinal plants, Sodium propionate-1,2-13C2 is utilized to map the regulatory mechanisms bridging primary respiration and secondary metabolite biosynthesis. The dual-labeling pattern provides specific M+2 mass isotopomer distributions that easily overcome the natural 1.1% 13C abundance background, a critical limitation that severely confounds data when using singly labeled[1-13C]propionate to trace large polyketides or isoprenoids [1].

Evidence DimensionSignal-to-noise ratio in complex secondary metabolite tracing
Target Compound Data[1,2-13C2]propionate provides specific M+2 mass isotopomer distributions, distinctly separated from natural background.
Comparator Or Baseline[1-13C]propionate (single label) suffers from high interference by natural 13C abundance in large molecules.
Quantified DifferenceSignificantly higher confidence in assigning metabolic routing between primary and secondary pathways.
ConditionsGC-MS, 1H NMR, and HPLC-UV platform analysis of complex plant extracts.

For agricultural and pharmaceutical researchers, the 1,2-13C2 label is critical to overcome background isotopic noise when mapping the biosynthesis of high-value plant compounds.

Metabolic Flux Analysis of SCFA Catabolism

This compound is selected for distinguishing the methylcitrate cycle from the methylmalonate pathway in bacteria and yeast using 13C NMR, where uniformly labeled alternatives would cause intractable spectral overlap [1].

Biopolymer (PHA) Engineering and Optimization

It is the required precursor for tracing the exact incorporation efficiency of propionate into odd-chain polyhydroxyalkanoates (like 3-hydroxyvalerate), enabling researchers to optimize the production of biodegradable plastics with specific thermal properties[2].

High-Fidelity Plant Metabolomics

Ideal for mapping the carbon flow between primary respiration and secondary metabolite biosynthesis in complex plant matrices, as its M+2 mass shift effectively bypasses the natural 13C background noise that limits singly labeled tracers [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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